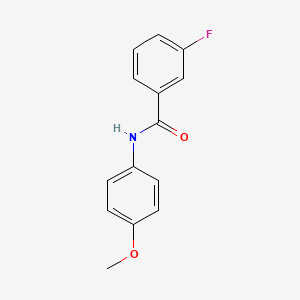

3-fluoro-N-(4-methoxyphenyl)benzamide

Vue d'ensemble

Description

“3-fluoro-N-(4-methoxyphenyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It has a molecular weight of 245.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, including “3-fluoro-N-(4-methoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Applications De Recherche Scientifique

Alzheimer's Disease Research

3-Fluoro-N-(4-methoxyphenyl)benzamide derivatives have been utilized in Alzheimer's disease research. Kepe et al. (2006) employed a fluorine-18 labeled analogue as a molecular imaging probe in PET scans to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with worsening clinical symptoms and reduced glucose utilization in the brain (Kepe et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-(4-methoxyphenyl)benzamide and its derivatives has been extensively studied. Demir et al. (2015) conducted a detailed analysis using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing significant insights into its crystal structure and molecular geometry. Such studies are crucial for understanding the compound's chemical reactivity and potential applications in various fields (Demir et al., 2015).

PET Radiotracer Development

Compounds related to 3-fluoro-N-(4-methoxyphenyl)benzamide have been synthesized for use as PET radiotracers. Katoch-Rouse and Horti (2003) developed a radiotracer for studying CB1 cannabinoid receptors in the brain, highlighting the potential of these compounds in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

Crystal Structure and Polymorphism

Chopra and Row (2008) identified concomitant polymorphism in a related compound, 3-fluoro-N-(3-fluorophenyl)benzamide. Their study focused on the disorder in the crystal structure and its impact on molecular conformation and packing polymorphism, which is essential for understanding the material properties of these compounds (Chopra & Row, 2008).

Fluorescent Probes and Sensing Applications

Compounds structurally similar to 3-fluoro-N-(4-methoxyphenyl)benzamide have been used in developing fluorescent probes. Tanaka et al. (2001) created probes sensitive to pH changes and specific metal cations, demonstrating the compound's potential in biochemical and environmental sensing applications (Tanaka et al., 2001).

Corrosion Inhibition Studies

3-Fluoro-N-(4-methoxyphenyl)benzamide derivatives have been studied for their corrosion inhibition properties. Mishra et al. (2018) explored the effects of substituents on the inhibition efficiency of related compounds in acidic corrosion of mild steel. Their work contributes to the understanding of these compounds in industrial applications (Mishra et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQVSLNPRAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336293 | |

| Record name | 3-fluoro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-methoxyphenyl)benzamide | |

CAS RN |

58955-03-6 | |

| Record name | 3-fluoro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)

![N~2~-cyclohexyl-N~1~-[5-(4-methylphenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B3833110.png)

![3-chloro-6-fluoro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3833116.png)

![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)

![N,N'-1,3-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833143.png)

![2-(cyclopentylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-methoxypropyl)-1H-imidazole](/img/structure/B3833158.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3833163.png)